4-(1,1-Dimethylhexyl)phenol
Description
Properties
IUPAC Name |
4-(2-methylheptan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-11-14(2,3)12-7-9-13(15)10-8-12/h7-10,15H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTSZRJAGSFTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 1,1 Dimethylhexyl Phenol and Its Derivatives
Strategies for the Direct Synthesis of 4-(1,1-Dimethylhexyl)phenol
The direct synthesis of this compound primarily relies on electrophilic aromatic substitution, where the phenol (B47542) ring acts as a nucleophile.
Electrophilic Aromatic Alkylation Approaches
Friedel-Crafts alkylation is a cornerstone for the synthesis of alkylphenols. This reaction involves the generation of a carbocation electrophile from an alkylating agent, which then attacks the electron-rich phenol ring. jk-sci.comyoutube.com The alkylating agent can be an alkyl halide, alkene, or alcohol. jk-sci.com A Lewis acid catalyst, such as AlCl₃, is typically required to facilitate the formation of the carbocation. jk-sci.comlibretexts.org
The reaction proceeds in several steps:
Generation of the carbocation electrophile.
Nucleophilic attack of the aromatic ring on the carbocation, forming a new carbon-carbon bond and an arenium ion intermediate. libretexts.org
Deprotonation to restore the aromaticity of the ring. jk-sci.com
A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity and preventing polyalkylation, as the introduction of an electron-donating alkyl group activates the ring towards further substitution. jk-sci.comlibretexts.org
| Catalyst Type | Examples | Activity Level |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ | High |
| Moderately Active | InCl₃, SbCl₅, FeCl₃ | Medium |
| Mild | BCl₃, SnCl₄, TiCl₄ | Low |
| Data sourced from J&K Scientific LLC jk-sci.com |
Regioselective Synthesis of Para-Substituted Phenols
Achieving high regioselectivity for the para-substituted product is crucial in the synthesis of this compound. The bulky nature of the 1,1-dimethylhexyl group sterically hinders attack at the ortho positions, thereby favoring substitution at the para position. The choice of catalyst and reaction conditions can further influence the regioselectivity. For instance, Brønsted acidic ionic liquids have been shown to improve selectivity towards monoalkylated products in the alkylation of phenol with alkenes. researchgate.net
The steric hindrance provided by large, bulky groups is a key factor in directing substitution to the para position. acs.org This principle is fundamental to the synthesis of hindered phenols, which are characterized by bulky substituents in the ortho positions, though the same principle can be applied to direct para-substitution. acs.orgnih.gov
Novel Synthetic Routes via Precursor Modification
Alternative synthetic strategies may involve the modification of precursors that already contain either the phenolic moiety or the 1,1-dimethylhexyl group. While specific examples for this compound are not extensively detailed in the provided search results, general methodologies for synthesizing substituted phenols can be adapted. One-pot synthesis methods, such as the conversion of phenol with isopropyl alcohol over a tandem catalytic system to produce cyclohexylphenols, demonstrate the potential for developing efficient and sustainable synthetic routes. rsc.org
Functional Group Transformations and Derivatization of the Phenolic Moiety
The phenolic hydroxyl group of this compound can undergo various transformations to yield a range of derivatives.
Esterification Reactions: Synthesis of Acetic Acid, (4-(1,1-Dimethylhexyl)phenoxy)-, Methyl Ester
Esterification of the phenolic hydroxyl group is a common derivatization reaction. The synthesis of acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester can be achieved through several methods. A general approach involves the reaction of the corresponding phenoxyacetic acid with methanol (B129727) in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com
Alternatively, the synthesis can proceed by reacting this compound with an appropriate haloacetate ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. researchgate.net This is followed by hydrolysis of the resulting ester and subsequent esterification with methanol to yield the desired methyl ester. researchgate.net
| Reaction Type | Reagents | Key Features |
| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Equilibrium reaction, often using excess alcohol as solvent. masterorganicchemistry.com |
| Williamson Ether Synthesis followed by Esterification | Phenol, haloacetate ester, base; then hydrolysis and esterification | Forms the ether linkage first, followed by modification of the ester group. researchgate.net |
Formation of Quinol Ethers from Hindered Phenol Precursors
Hindered phenols, including those with bulky substituents like the 1,1-dimethylhexyl group, can be converted to quinol ethers. google.com This process can involve the oxidation of a 2,4,6-trisubstituted hindered phenol to a phenoxy radical using an oxidizing agent like active manganese dioxide. google.com This radical can then react with another monohydric phenol to produce a quinol ether. google.com The term "hindered phenols" or "crypto phenols" refers to phenols with large, bulky groups in the two ortho positions that sterically hinder the phenolic hydroxyl group. google.com The 1,1-dimethylhexyl group is an example of such a bulky substituent. google.com
Conversion to Aryl Halide Analogues
The conversion of phenols, including this compound, to their corresponding aryl halide analogues is a significant transformation in organic synthesis, as aryl halides are versatile precursors for cross-coupling reactions. organic-chemistry.org Traditional direct halogenation of phenols can be harsh, but modern methods allow this conversion under milder conditions, often proceeding through intermediate species. organic-chemistry.org
One effective, mild protocol involves a three-step sequence starting from the phenol:
Formation of an Aryl Triflate: The phenolic hydroxyl group is first converted into a better leaving group, typically a triflate (–OTf), by reacting it with trifluoromethanesulfonic anhydride (B1165640).
Palladium-Catalyzed Borylation: The resulting aryl triflate is then subjected to a palladium-catalyzed reaction with a boron-containing reagent like pinacolborane to form an aryl boronate ester.
Halogenation: Finally, the aryl boronate ester is converted to the desired aryl halide. This step can be achieved using reagents such as copper(II) bromide for bromination or a combination of chloramine-T and sodium iodide for iodination. organic-chemistry.org
This multi-step approach is advantageous because the mild conditions are compatible with a wide array of functional groups. organic-chemistry.org The efficiency of the boronate ester formation can be influenced by both steric and electronic factors of the substituents on the phenol. organic-chemistry.org
Alternatively, transition-metal-catalyzed methods can directly couple aryl halides with hydroxide (B78521) sources to synthesize phenols, a reaction that can be conceptually reversed. beilstein-journals.orgresearchgate.net For instance, palladium-catalyzed C–O coupling using a phosphine (B1218219) ligand can convert aryl bromides and chlorides to phenols in the presence of potassium hydroxide. beilstein-journals.org Copper-catalyzed systems have also been developed for this purpose. researchgate.net These synthetic strategies underscore the chemical versatility of the phenolic hydroxyl group, allowing for its replacement with a halogen atom to create valuable synthetic intermediates.
Mechanistic Aspects of Alkoxylation to Alkylphenol Ethoxylates
Alkoxylation is a crucial industrial process used to convert alkylphenols like this compound into alkylphenol ethoxylates, a class of nonionic surfactants. The most common method involves the reaction with an alkylene oxide, typically ethylene (B1197577) oxide, in the presence of a catalyst. google.com
The mechanism for base-catalyzed ethoxylation proceeds as follows:
Deprotonation: A basic catalyst, such as potassium hydroxide (KOH), deprotonates the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the ethylene oxide ring in a nucleophilic ring-opening reaction.
Chain Propagation: The product of this initial attack is an alkoxide, which can then attack another molecule of ethylene oxide. This step repeats, leading to the formation of a polyether chain attached to the original phenolic oxygen.
The length of the resulting ethoxylate chain can be controlled by the stoichiometry of the reactants. Due to the hazardous nature of ethylene oxide, which is explosive, alternative methods have been explored. google.com One such safer approach uses ethylene carbonate or propylene (B89431) carbonate, which react with phenols via a ring-opening addition, releasing carbon dioxide in the process. google.com
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is largely governed by the interplay of the phenolic hydroxyl group and the bulky alkyl substituent on the aromatic ring. Understanding the dynamics of proton exchange and the stereoelectronic factors controlling substitution patterns is key to predicting its chemical behavior.
Protonation and Deprotonation Dynamics of Substituted Phenols
Phenols are weak acids that can deprotonate in aqueous solutions to form phenoxide ions. pharmaguideline.comsips.org.in This equilibrium is central to much of their chemistry. The acidity of a phenol, quantified by its pKa value, is significantly influenced by the nature of the substituents on the aromatic ring. sips.org.in
Electron-withdrawing groups (e.g., -NO₂) stabilize the resulting phenoxide anion through inductive or resonance effects, thereby increasing the acidity of the phenol (lower pKa). sips.org.in
Electron-donating groups (e.g., alkyl groups) destabilize the phenoxide anion by increasing the negative charge density, which decreases the acidity of the phenol (higher pKa). pharmaguideline.com
The 1,1-dimethylhexyl group on this compound is an electron-donating alkyl group. Therefore, it is expected to decrease the acidity of the phenolic proton compared to unsubstituted phenol. The phenoxide ion, once formed, is stabilized by the delocalization of the negative charge across the aromatic ring, a feature that makes phenols significantly more acidic than alcohols. libretexts.org
| Compound | Substituent (R) | Effect of Substituent | pKa |
|---|---|---|---|
| p-Nitrophenol | -NO₂ | Electron-withdrawing | 7.15 |
| Phenol | -H | - | 9.98 |
| p-Cresol (p-Methylphenol) | -CH₃ | Electron-donating | 10.26 |
| This compound | -C(CH₃)₂(CH₂)₅CH₃ | Electron-donating (stronger +I effect) | >10.26 (expected) |
Data for p-Nitrophenol and Phenol sourced from researchgate.net. Data for p-Cresol is widely documented. The pKa for this compound is an expected value based on electronic effects.
Stereoelectronic Control in Aromatic Substitutions
The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This directing effect is a result of stereoelectronic control, where the lone pairs of electrons on the oxygen atom are delocalized into the π-system of the benzene (B151609) ring through resonance. quora.com This resonance effect increases the electron density at the carbons in the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org
In the case of this compound, the para position is occupied by the bulky alkyl group. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6). The alkyl group itself is also a weakly activating, ortho, para-director due to hyperconjugation and inductive effects.
Electronic Effects: The powerful electron-donating resonance effect of the hydroxyl group is the dominant factor, strongly activating the ring towards electrophilic attack. lumenlearning.com
Steric Effects: The large 1,1-dimethylhexyl group at the C4 position and the hydroxyl group at the C1 position create steric hindrance around the neighboring ortho positions. While electronically favored, the approach of a bulky electrophile to these positions may be sterically hindered. researchgate.net
This interplay means that while the ortho positions are highly activated electronically, the rate and success of a substitution reaction at these sites can be influenced by the size of the incoming electrophile.
Advanced Analytical and Spectroscopic Characterization of 4 1,1 Dimethylhexyl Phenol
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying 4-(1,1-dimethylhexyl)phenol, particularly in complex environmental and biological matrices. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer high levels of sensitivity and selectivity.
Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of alkylphenols. matec-conferences.org Due to its high resolving power, GC is particularly effective for separating the various structural isomers of alkylphenols that often coexist in technical mixtures. dphen1.com The coupling of GC with mass spectrometry (MS) provides definitive identification based on the mass-to-charge ratio of fragmented ions, enhancing the reliability of the analysis. scholarsresearchlibrary.com
For phenols, derivatization is often employed to convert the polar hydroxyl group into a less polar ether or ester. This process improves chromatographic performance by reducing peak tailing and enhancing volatility. dphen1.comnih.gov Reagents such as pentafluorobenzoyl chloride are used to create derivatives that are highly responsive to sensitive detectors like the electron capture detector (ECD) or can be analyzed effectively by MS in negative chemical ionization (NCI) mode, which offers excellent selectivity. dphen1.com The use of a programmed temperature vaporizing (PTV) multimode injection system can also optimize the transfer of the analyte onto the analytical column. thermofisher.com
The analysis of complex mixtures containing numerous 4-nonylphenol (B119669) isomers, which are structurally similar to this compound, has been successfully achieved using GC-MS. gcms.cznih.gov The fragmentation patterns observed in the mass spectra allow for the classification of isomers based on common structural features. nih.gov Selected Reaction Monitoring (SRM) mode in a triple quadrupole GC-MS/MS system can be utilized to achieve very low detection limits with high selectivity, which is crucial for trace-level analysis in challenging matrices. thermofisher.com
| Parameter | Condition | Reference |
|---|---|---|
| GC System | Agilent 8890 GC or Thermo Scientific TRACE 1310 GC | thermofisher.comlcms.cz |
| Column | Agilent DB-5MS (30 m, 0.25 mm, 0.25 µm) or similar | lcms.cz |
| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | thermofisher.comlcms.cz |
| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | lcms.cz |
| Oven Program | Initial temp 45°C, ramped to 325°C | lcms.cz |
| MS System | Quadrupole, Time-of-Flight (Q-TOF), or Triple Quadrupole (MS/MS) | thermofisher.comlcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) | dphen1.comlcms.cz |
| Mass Range | 50-1000 m/z | lcms.cz |
Liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the determination of this compound. nih.gov A key advantage of LC-MS is its ability to analyze compounds like alkylphenols directly without the need for derivatization. mendelnet.cz However, to achieve extremely low detection limits, pre-column derivatization with reagents like 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) can be performed, which has been shown to increase sensitivity by up to 1000 times. dphen1.com
Sample preparation for complex matrices such as serum or urine often involves a purification and concentration step. nih.govpublisso.de Methodologies like online Solid Phase Extraction (SPE) or the Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT) technique are used to effectively remove interferences and concentrate the analyte before introduction into the LC-MS/MS system. nih.govresearchgate.net
The chromatographic separation is typically achieved on a reverse-phase C18 column. d-nb.info The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. lcms.cz Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and it can be operated in either positive or negative mode, though negative mode is frequently used for phenolic compounds. researchgate.net The optimization of ESI parameters, including probe position, voltage, and gas flow rates, is crucial for achieving low limits of detection. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent or similar HPLC/UPLC system | d-nb.info |
| Column | Reverse Phase C18 (e.g., 3 x 150 mm, 2.7 µm) | d-nb.info |
| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with additives (e.g., NH4Formate, FA) | lcms.cz |
| Flow Rate | 0.3 - 0.4 mL/min | lcms.czd-nb.info |
| MS System | Tandem Mass Spectrometer (Triple Quadrupole) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | nih.govresearchgate.net |
| Sample Preparation | Solid Phase Extraction (SPE) or Hybrid SPE-PPT | nih.govresearchgate.net |
| Detection Limit | Low ng/mL to pg/mL range | nih.govdphen1.com |
Spectroscopic Probing of Molecular Structure and Interactions
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for studying its interactions with other chemical species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the this compound molecule.
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the hydroxyl proton, and the protons of the 1,1-dimethylhexyl substituent. The aromatic protons typically appear as doublets in the downfield region (around 6.7-7.2 ppm), with their splitting pattern confirming the para-substitution on the phenol (B47542) ring. The hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration. The aliphatic portion of the molecule would show characteristic signals: a singlet for the two equivalent methyl groups attached to the quaternary carbon, a singlet for the terminal tert-butyl group's methyl protons, and a singlet for the methylene (B1212753) protons. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons. docbrown.info The carbon bearing the hydroxyl group (C1) would be the most downfield of the aromatic signals. The quaternary carbon of the alkyl substituent (C7) and the carbons of the various methyl and methylene groups would appear in the upfield aliphatic region of the spectrum. rsc.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. mdpi.comresearchgate.net
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho to OH) | ~6.7-6.8 | ~115 |
| Aromatic C-H (meta to OH) | ~7.0-7.1 | ~128 |
| Aromatic C-OH | - | ~153 |
| Aromatic C-Alkyl | - | ~141 |
| Alkyl C(CH₃)₂ | ~1.2-1.3 | ~28-30 |
| Alkyl CH₂ | ~1.6-1.7 | ~45-50 |
| Alkyl C(CH₃)₃ | ~0.7 | ~31-32 |
Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For phenolic compounds, the absorption spectra are characterized by bands corresponding to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption bands are sensitive to the substituents on the ring and the surrounding chemical environment. nih.gov
The UV-Vis spectrum of this compound would be expected to show absorption maxima similar to other para-alkylated phenols. The phenolic hydroxyl group plays a significant role in the electronic structure. Changes in the absorption spectrum can be used to monitor interactions, such as acid-base chemistry. For instance, deprotonation of the hydroxyl group by adding a base results in the formation of the phenoxide ion, which causes a bathochromic (red) shift in the absorption maximum. rsc.org This property allows for the use of UV-Vis spectroscopy to study binding interactions and determine the pKa of the compound.
Isotopic labeling is a crucial tool in modern analytical chemistry, particularly for quantitative analysis using mass spectrometry. pharmaffiliates.com In the analysis of this compound, stable isotope-labeled analogues, such as those incorporating Deuterium (²H or D) or Carbon-13 (¹³C), serve as ideal internal standards. clearsynth.com For example, ¹³C₆-4-tert-octylphenol has been used as an internal standard for the quantification of 4-tert-octylphenol (B29142) in biological samples. publisso.depublisso.de
These labeled standards are chemically identical to the analyte but have a higher mass. clearsynth.com When a known amount of the labeled standard is added to a sample at the beginning of the analytical procedure, it experiences the same processing, extraction losses, and ionization suppression or enhancement in the MS source as the unlabeled target analyte. researchgate.netpharmaffiliates.com By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, highly accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation and matrix effects. researchgate.netpharmaffiliates.com This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis.
Computational and Theoretical Chemistry of 4 1,1 Dimethylhexyl Phenol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict a molecule's geometry, energy, and response to various stimuli.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for predicting optimized geometries, energetic properties, and spectroscopic signatures. als-journal.com For substituted phenols, DFT calculations, often using functionals like B3LYP, can provide reliable predictions of vibrational frequencies and thermodynamic parameters. researchgate.netnih.gov
While specific DFT studies on 4-(1,1-Dimethylhexyl)phenol are not extensively published, research on the closely related compound, 4-tert-butylphenol (B1678320), offers valuable insights. In a study of a hydrogen-bonded complex involving 4-tert-butylphenol, DFT calculations were used to determine the optimized structure and vibrational characteristics. nih.gov Such calculations can predict how bond lengths and angles change upon interaction with other molecules. nih.gov
For spectroscopic predictions, DFT is used to calculate vibrational frequencies (e.g., IR spectra) and electronic transitions (e.g., UV-Vis spectra). scispace.comiaea.org For instance, upon hydrogen bonding, the O-H stretching vibration of 4-tert-butylphenol is predicted to shift to a lower frequency, a phenomenon that aligns well with experimental observations. nih.gov The calculated IR intensity of this stretching mode also increases significantly in the hydrogen-bonded state. nih.gov These computational approaches allow for the detailed assignment of experimental spectra.
Table 1: Illustrative DFT Predictions for a Substituted Phenol (B47542) (based on 4-tert-butylphenol data)
| Parameter | Prediction Method | Finding | Significance |
|---|---|---|---|
| O-H Vibrational Frequency (ν(O-H)) | DFT Calculation | Shifts to lower frequency upon hydrogen bonding. nih.gov | Indicates a weakening of the O-H bond, characteristic of hydrogen bond formation. |
| IR Intensity of ν(O-H) | DFT Calculation | Increases dramatically in a hydrogen-bonded system. nih.gov | Reflects the change in the dipole moment during the vibration, which is enhanced by the intermolecular interaction. |
| Molecular Geometry | DFT Optimization | Calculates bond lengths and angles of the lowest energy conformation. nih.gov | Provides a foundational understanding of the molecule's three-dimensional structure. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. ajchem-a.com FMO analysis is a valuable tool for understanding reaction mechanisms and predicting how a molecule will interact with other reagents. imperial.ac.uknih.gov For substituted phenols, the nature of the substituent group can significantly influence the energies of the frontier orbitals and thus modulate the molecule's reactivity. rsc.org
Table 2: Principles of FMO Analysis for Reactivity Prediction
| Orbital/Parameter | Description | Predicted Property |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital containing electrons. wikipedia.org | Indicates the ability to donate electrons (nucleophilicity). Higher HOMO energy corresponds to greater reactivity as a nucleophile. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital without electrons. wikipedia.org | Indicates the ability to accept electrons (electrophilicity). Lower LUMO energy corresponds to greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | A small gap suggests high reactivity and polarizability, while a large gap implies high kinetic stability. |
The 1,1-dimethylhexyl group (tert-octyl group) attached to the phenol ring at the para position significantly influences the molecule's electronic properties and reactivity. As a bulky alkyl group, it acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring. mdpi.com
This electron donation has several consequences:
Acidity : The increased electron density on the phenoxide oxygen (after deprotonation) makes the conjugate base less stable. Electron-donating groups generally decrease the acidity of phenols, leading to a higher pKa value compared to unsubstituted phenol. researchgate.netsemanticscholar.org
Reactivity : The enhanced electron density on the aromatic ring makes it more susceptible to electrophilic aromatic substitution reactions. mdpi.com Conversely, the electron-donating nature of the alkyl group affects the O-H bond dissociation energy (BDE), which is a key parameter in the context of antioxidant activity. acs.org Computational studies on various substituted phenols have shown that EDGs and electron-withdrawing groups (EWGs) have distinct effects on toxicity and radical formation rates. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.
The this compound molecule possesses a flexible alkyl chain with several rotatable single bonds. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the different stable conformers and understand their relative energies and the energy barriers for interconversion. chemrxiv.org
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule. mdpi.com By simulating the atomic motions over time based on a force field, MD can track the trajectory of a molecule as it explores different conformations. github.com This approach provides insights into the molecule's flexibility, its preferred shapes, and the dynamic equilibrium between different conformers under specific conditions (e.g., in a solvent). pitt.edu For complex molecules, understanding the accessible conformations is crucial as the molecular shape can dictate its biological activity and physical properties.
The hydroxyl (-OH) group of this compound is a key functional group that can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). These interactions are critical in determining the substance's physical properties (like boiling point and solubility) and its interactions in biological systems.
Computational chemistry provides detailed insights into these non-covalent interactions. icteri.orgmdpi.commuseu-goeldi.br DFT calculations have been successfully applied to study the hydrogen-bonded systems of similar molecules, such as 4-tert-butylphenol. nih.gov These studies can precisely calculate the geometry of hydrogen-bonded complexes, the interaction energy, and the resulting changes in the vibrational spectra of the involved functional groups. nih.gov For example, when 4-tert-butylphenol forms a hydrogen bond with a nitrogen base, calculations show a significant elongation of the O-H bond and a corresponding redshift (shift to lower frequency) of the O-H stretching vibration in the IR spectrum. nih.gov This predicted frequency shift shows excellent agreement with experimental data, validating the accuracy of the computational model. nih.gov Such studies are essential for understanding how this compound interacts with itself (self-association) or with solvent molecules. researchgate.netchemrxiv.org
Table 3: Computational Findings on Hydrogen Bonding of an Alkylphenol (based on 4-tert-butylphenol)
| Property | Computational Observation | Physical Interpretation |
|---|---|---|
| Dissociation Energy | Calculated to estimate the stability of the hydrogen-bonded complex. nih.gov | Quantifies the strength of the hydrogen bond. |
| O-H Bond Length | Elongates upon formation of a hydrogen bond. nih.gov | Indicates a weakening of the covalent O-H bond as it interacts with a hydrogen bond acceptor. |
| ν(O-H) Frequency Shift (Δν) | Calculated Δν of -338 cm⁻¹ shows good agreement with experimental -351 cm⁻¹. nih.gov | The shift to lower frequency is a classic spectroscopic signature of hydrogen bonding. |
| Monomer Deformation | The phenol molecule undergoes minor structural deformation upon complexation. nih.gov | Shows that intermolecular forces can induce small changes in the internal geometry of the molecule. |
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein at the molecular level. While direct molecular docking studies specifically for this compound are not extensively available in publicly accessible research, valuable insights can be drawn from computational analyses of structurally similar compounds, such as 4-tert-octylphenol (B29142) (4-(1,1,3,3-tetramethylbutyl)phenol). These studies help to hypothesize the potential interactions and binding modes of this compound with various biological targets.
The estrogenic activity of alkylphenols has been a subject of considerable research, suggesting that the estrogen receptor (ER) is a primary biological target. nih.govnih.gov The binding of phenolic compounds to the ER is primarily driven by interactions between the phenolic hydroxyl group and a hydrophobic pharmacophore with the receptor's binding site. nih.gov The structural characteristics of the alkyl group, such as its size, branching, and position on the phenol ring, significantly influence the estrogenicity of the compound. nih.gov
A computational study on the binding of 4-tert-octylphenol to nuclear receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), provides a framework for understanding how this compound might interact with these proteins. nih.gov In this study, molecular docking simulations revealed that 4-tert-octylphenol can fit into the ligand-binding pockets of both AR and PR, potentially interfering with the binding of their native ligands. nih.gov
The following table summarizes the key findings from the molecular docking analysis of 4-tert-octylphenol with the androgen and progesterone receptors, which can be extrapolated to infer the potential interactions of this compound.
| Target Receptor | Ligand | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|---|
| Androgen Receptor (AR) | 4-tert-Octylphenol | -93.55 | -6.72 | Leu701, Leu704, Asn705, Met742, Met745, Phe764, Thr877, Met895 | nih.gov |
| Progesterone Receptor (PR) | 4-tert-Octylphenol | -87.03 | -6.49 | Leu715, Leu718, Met756, Met759, Cys891, Leu894, Met909, Arg766, Asn719 | nih.gov |
The molecular interactions observed for 4-tert-octylphenol within the binding pockets of AR and PR were predominantly hydrophobic. nih.gov For the androgen receptor, key interacting residues included Leu701, Leu704, Asn705, Met742, and Phe764, which are also involved in the binding of the native ligand, testosterone. nih.gov The bulky alkyl substituent of 4-tert-octylphenol is believed to form significant hydrophobic interactions with these residues. nih.gov Similarly, in the progesterone receptor, residues such as Leu715, Leu718, Met756, and Met759 were identified as crucial for the interaction, overlapping with the binding site of the native ligand, norethindrone. nih.gov
Given the structural similarity between this compound and 4-tert-octylphenol, it is plausible that the former would also engage in similar hydrophobic interactions with the ligand-binding domains of nuclear receptors. The slightly different shape and flexibility of the 1,1-dimethylhexyl group compared to the 1,1,3,3-tetramethylbutyl group might lead to subtle differences in binding affinity and the specific residues involved in the interaction. However, the fundamental binding mode, anchored by the phenolic hydroxyl group and stabilized by the hydrophobic alkyl chain, is expected to be conserved. These computational insights underscore the potential for this compound to act as an endocrine-disrupting chemical by interacting with steroid hormone receptors.
Biochemical Interactions and Functional Mechanisms of 4 1,1 Dimethylhexyl Phenol
Role as Chemical Intermediate in Biologically Relevant Syntheses
Phenolic compounds are a cornerstone in chemical synthesis, serving as versatile precursors for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). nih.govrsc.org Their derivatives are integral building blocks for creating bioactive natural products and polymers. nih.gov While 4-(1,1-Dimethylhexyl)phenol is primarily utilized in industrial applications such as the production of resins and surfactants, its structural motif is relevant to the synthesis of biologically active compounds.
Generally, phenols are key starting materials or intermediates in the production of pharmaceuticals, dyes, and agrochemicals. mallakchemicals.comrsc.org For instance, the synthesis of cyclohexylphenols, which are valuable intermediates for pharmaceutical drugs, originates from phenol (B47542). rsc.org The functionalization of the phenolic hydroxyl group or the aromatic ring allows for the construction of diverse molecular architectures with specific biological activities. nih.gov
While direct examples of this compound being used as an intermediate in the synthesis of a specific, marketed pharmaceutical are not prominent in the literature, the bioactivity of closely related structures highlights its potential. For example, a complex synthetic cannabinoid, CP 47,497, is a derivative of 5-(1,1-dimethylheptyl)phenol, a structure very similar to the subject compound. nih.gov This demonstrates that the 4-(tert-alkyl)phenol scaffold can be a core component of potent, biologically active molecules. Furthermore, an oxirane derivative of 4-(1,1-dimethylethyl)phenol, another close analog, has been identified as having anti-inflammatory, analgesic, and antipyretic properties, indicating that the parent alkylphenol serves as the precursor to this bioactive agent. uniag.sk These examples underscore the role of substituted phenols as critical intermediates in the development of pharmacologically active agents.
Mechanistic Studies of Antioxidant Properties
The antioxidant activity of phenolic compounds, including 4-alkylphenols like this compound, is a well-documented phenomenon rooted in their chemical structure. These compounds can neutralize free radicals, which are highly reactive species implicated in oxidative stress and cellular damage.
Phenolic antioxidants primarily act by donating the hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov This process is governed by two main mechanisms:
Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a radical species (R•), forming a stable phenoxyl radical (ArO•) and a non-radical product (RH). nih.govniscpr.res.inmdpi.com The efficiency of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. rsc.orghbgxchemical.com
Single Electron Transfer - Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenol to the free radical, creating a phenol radical cation and an anion. Subsequently, the radical cation transfers a proton to a proton acceptor in the medium. niscpr.res.inmdpi.com
The resulting phenoxyl radical (ArO•) is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it significantly less reactive than the initial free radical and thus unable to propagate the oxidative chain reaction. rsc.org
The antioxidant potency of a phenolic compound is not uniform and is dictated by the nature and position of substituents on the aromatic ring. Quantitative structure-activity relationship (QSAR) studies have elucidated several key principles. hbgxchemical.comevonik.com
Hydroxyl Groups: The number and location of hydroxyl groups are paramount. An increased number of hydroxyl groups generally enhances antioxidant capacity.
Alkyl Substituents: The presence of alkyl groups, such as the 1,1-dimethylhexyl group, significantly influences antioxidant activity. Electron-donating groups at the ortho and para positions (relative to the hydroxyl group) can stabilize the phenoxyl radical through resonance and inductive effects, thereby enhancing the antioxidant activity. The steric hindrance provided by bulky alkyl groups can also increase the stability of the phenoxyl radical.
Lipophilicity: The length and branching of the alkyl chain affect the compound's lipophilicity (fat-solubility). hbgxchemical.com A more lipophilic phenol can better integrate into lipid membranes, making it more effective at inhibiting lipid peroxidation. For some phenolic compounds, a longer alkyl side chain has been shown to correlate with maximum antioxidant activity.
| Structural Feature | Influence on Antioxidant Activity | Underlying Mechanism |
|---|---|---|
| Phenolic Hydroxyl (-OH) Group | Essential for activity | Acts as a hydrogen donor to neutralize free radicals. nih.gov |
| Electron-Donating Groups (e.g., Alkyl) | Generally increases activity | Stabilizes the resulting phenoxyl radical via resonance and inductive effects, lowering the O-H bond dissociation enthalpy. rsc.org |
| Steric Hindrance (e.g., Bulky Alkyl Groups) | Increases stability of phenoxyl radical | Physically obstructs the radical center, preventing it from participating in further reactions. |
| Lipophilicity (Alkyl Chain Length) | Modulates activity, especially in lipid environments | Enhances partitioning into membranes to protect against lipid peroxidation. |
Molecular Basis of Enzyme Interactions (e.g., Tyrosinase Substrate/Inhibition Mechanisms)
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and the browning of fruits and vegetables by catalyzing the oxidation of phenols. mallakchemicals.com Phenolic compounds, including 4-alkylphenols, can interact with tyrosinase as either substrates or inhibitors.
The interaction is highly dependent on the compound's chemical structure. For a phenolic compound to act as a substrate for tyrosinase, it must be capable of being oxidized by the enzyme. Tyrosinase catalyzes the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. mallakchemicals.com Studies on 4-alkylphenols show they can serve as substrates, being oxidized by tyrosinase to form corresponding o-quinones. mallakchemicals.com The presence of electron-donating groups on the phenol ring facilitates this enzymatic oxidation.
Conversely, phenolic compounds can also act as inhibitors of tyrosinase. Inhibition can occur through several mechanisms: nih.gov
Competitive Inhibition: The inhibitor competes with the natural substrate (like L-tyrosine) for binding to the enzyme's active site. Phenolic compounds with structures that mimic the substrate but cannot be oxidized, or those containing powerful electron-acceptor groups, often act as competitive inhibitors. Some inhibitors function by chelating the copper ions essential for the enzyme's catalytic activity. nih.gov
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.
Suicide Substrates (Mechanism-Based Inactivation): The compound is processed as a substrate, but the resulting product is a highly reactive species that binds irreversibly to the enzyme, permanently inactivating it. nih.gov
For 4-alkylphenols, the specific nature of the alkyl group and any other substituents on the ring determines whether the compound will primarily act as a substrate or an inhibitor, and the type of inhibition it may exert. mallakchemicals.com
Investigating Mechanisms of Antimicrobial Activity
Phenolic compounds exhibit a broad spectrum of antimicrobial activities against various microorganisms, including bacteria. The lipophilic nature imparted by the alkyl chain in this compound is crucial for its interaction with microbial cells.
The antibacterial activity of phenols is often multifaceted, but a primary mechanism involves the disruption of the bacterial cell membrane. The hydrophobic alkyl chain facilitates the partitioning of the molecule into the lipid bilayer of the cytoplasmic membrane. This intercalation disrupts the membrane's structure and function in several ways:
Increased Membrane Permeability: The presence of the phenolic compound in the membrane disrupts the ordered lipid structure, leading to an increase in permeability. This compromises the cell's ability to maintain essential ion gradients and allows for the leakage of vital intracellular components like ions, ATP, and nucleic acids.
Inhibition of Membrane-Embedded Enzymes: Many essential enzymes, such as those involved in energy production (ATPases) and cell wall synthesis, are located within the cell membrane. The disruption of the lipid environment can alter the conformation and function of these enzymes, leading to metabolic arrest.
Disruption of Proton Motive Force: The increased permeability of the membrane can dissipate the proton motive force, which is the electrochemical gradient essential for ATP synthesis, nutrient transport, and motility.
In addition to membrane disruption, other mechanisms have been proposed for phenolic compounds. A study on a structurally similar compound, 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol, suggested a nonspecific inhibition of DNA, RNA, and protein synthesis as a pathway for its antibacterial action. rsc.org
Antifungal Action Pathways
The precise antifungal action pathways of this compound are a subject of ongoing research, with current understanding largely extrapolated from studies on structurally similar phenolic compounds. The primary proposed mechanism centers on the disruption of fundamental cellular processes essential for fungal survival and proliferation.
A significant body of research points towards the inhibition of crucial enzymes as a key antifungal strategy for phenolic compounds. For instance, a related compound, Phenol, 2,4-Bis(1,1-dimethylethyl)-, has been shown through in silico docking studies to effectively bind to the active site of mitochondrial F1F0 Adenosine triphosphate (ATP) synthase in the fungus Pithomyces atro-olivaceous. researchgate.netnih.gov This enzyme is vital for ATP synthesis, the primary energy currency of the cell. By inhibiting this enzyme, the compound effectively cuts off the energy supply to the fungal cell, leading to growth inhibition and eventual cell death. This targeted action on a highly conserved and essential enzyme makes it a potent antifungal mechanism.
Furthermore, phenolic compounds are known to exert their antifungal effects through the disruption of fungal cell membrane integrity. This can lead to increased membrane permeability and the subsequent leakage of essential intracellular components, such as nucleotides. nih.gov While direct evidence for this compound is pending, this mechanism is a common theme among antimicrobial phenols.
Another potential pathway is the interference with fungal biofilm formation. mdpi.com Biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. Natural products with phenolic structures have demonstrated the ability to disrupt these biofilms, primarily targeting the planktonic (free-floating) cells and preventing their aggregation into these resilient structures. mdpi.com
It is also hypothesized that phenolic compounds can induce oxidative stress within fungal cells, leading to damage of cellular components like proteins, lipids, and DNA. This multifaceted approach, targeting energy production, membrane integrity, and community development, underscores the potential of this compound and related compounds as effective antifungal agents.
Table 1: Investigated Antifungal Mechanisms of Related Phenolic Compounds
| Compound | Target Organism | Investigated Mechanism of Action | Research Finding | Reference |
|---|---|---|---|---|
| Phenol, 2,4-Bis(1,1-dimethylethyl)- | Pithomyces atro-olivaceous | Inhibition of Mitochondrial F1F0 ATP synthase | In silico docking showed effective attachment to the enzyme's active site. | researchgate.netnih.gov |
| 2,3-dibromonaphthalene-1,4-dione (a naphthoquinone) | Candida albicans | Disruption of fungal membrane permeability | Led to increased nucleotide leakage from the fungal cells. | nih.gov |
Mechanistic Exploration of Plant Growth Regulation (Applicable to related alkylphenols)
The influence of this compound and related alkylphenols on plant growth is a complex area of study, with observed effects ranging from inhibition to stimulation depending on the concentration and the plant species. The mechanisms underlying these regulatory effects are multifaceted, primarily involving interference with cellular processes and hormonal signaling pathways.
Phenolic compounds, as a class, are recognized for their allelopathic potential, meaning they can influence the growth of neighboring plants. nih.gov At certain concentrations, these compounds can act as phytotoxins, inhibiting key stages of plant development. Research on various phenolic allelochemicals has demonstrated their ability to inhibit root elongation and cell division. nih.gov This is often achieved by disrupting the normal organization and differentiation of cells in the root tip. nih.gov
Furthermore, phenolic compounds can alter the submicroscopic structure of plant cells, interfering with the normal growth and development of the entire plant. nih.gov Studies on commercially available phenolic compounds, such as 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol, have shown significant inhibition of germination, cotyledon emergence, and seedling growth in species like Lactuca sativa (lettuce) and Allium cepa (onion). mdpi.com The inhibitory effects are generally more pronounced at higher concentrations. mdpi.com
The mode of action for these inhibitory effects can involve the disruption of various physiological processes. For instance, some phenolic compounds can interfere with nutrient uptake and photosynthetic activity. The application of certain growth regulators can influence the production of phenols in plants, which in turn can affect growth processes. scielo.brscielo.br
It is important to note that the response of plants to alkylphenols can be highly specific. While some compounds may inhibit the growth of certain species, they might have a neutral or even stimulatory effect on others. This specificity is likely due to differences in uptake, metabolism, and the molecular targets of these compounds within different plant species. The development of bioherbicides from phenolic compounds is an area of active research, leveraging their natural phytotoxic properties for weed management. mdpi.com
Table 2: Observed Effects of Related Phenolic Compounds on Plant Growth
| Compound(s) | Target Plant Species | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol | Lactuca sativa (lettuce) | Inhibition of germination, cotyledon emergence, and seedling growth. | Not specified, but noted as phytotoxic activity. | mdpi.com |
| 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol | Allium cepa (onion) | Inhibition of cotyledon emergence and seedling growth. | Not specified, but noted as phytotoxic activity. | mdpi.com |
| Coumarin | Lactuca sativa (lettuce) | Significant inhibition of root elongation. | Interference with cell division and ultra-structure. | nih.gov |
Environmental Transformation and Degradation Mechanisms of 4 1,1 Dimethylhexyl Phenol
Mechanistic Pathways of Environmental Biodegradation
Biodegradation is a primary mechanism for the removal of 4-(1,1-dimethylhexyl)phenol from the environment. The process is mediated by diverse microbial communities in soil, sediment, and water.
Microorganisms have evolved specific enzymatic pathways to break down phenolic compounds. For branched alkylphenols like this compound, a key initial step involves the enzymatic attack on the alkyl-phenol linkage or the aromatic ring.
While specific studies on this compound are limited, the degradation pathways for structurally similar branched nonylphenol isomers have been elucidated and serve as a model. Bacteria of the genus Sphingomonas, for instance, are known to initiate the degradation of branched 4-alkylphenols through an ipso-hydroxylation mechanism ethz.ch. This process involves the hydroxylation of the aromatic carbon atom that is attached to the alkyl group ethz.ch. This initial attack destabilizes the molecule, facilitating the cleavage of the alkyl side chain from the aromatic ring.
Following the initial separation of the alkyl chain and the phenolic moiety, the resulting aromatic structure, typically hydroquinone or catechol, enters common bacterial metabolic pathways ethz.chnih.gov. The aromatic ring is further degraded through ring-cleavage dioxygenases. Depending on the microbial species and the specific enzymes produced, this occurs via either the ortho- or meta-cleavage pathway, ultimately converting the aromatic carbon into intermediates of central metabolism, such as pyruvate and acetaldehyde, which can be used for cell growth researchgate.netfrontiersin.org.
The biodegradation of this compound is expected to generate several intermediate metabolites before complete mineralization to carbon dioxide and water. Based on pathways described for analogous branched alkylphenols, the primary metabolites can be predicted.
The ipso-hydroxylation pathway leads to the formation of hydroquinone and the corresponding tertiary alcohol, 2-methyl-2-heptanol, from the cleaved alkyl side chain ethz.ch. An alternative minor pathway may proceed through a 1,2-carbon-oxygen shift of the alkyl group, forming a 4-alkoxyphenol intermediate, which subsequently decomposes to p-benzoquinone and the same tertiary alcohol ethz.ch. The p-benzoquinone is then readily reduced to hydroquinone ethz.ch. These initial metabolites are further degraded by microbial action.
Table 1: Potential Biodegradation Metabolites of this compound
| Parent Compound | Pathway | Key Intermediate Metabolites | Ultimate Fate |
| This compound | ipso-Hydroxylation (Major Pathway) | Hydroquinone, 2-Methyl-2-heptanol | Mineralization (CO2 + H2O) |
| This compound | 1,2-C,O Shift (Minor Pathway) | 4-(1,1-dimethylhexyloxy)phenol, p-Benzoquinone | Mineralization (CO2 + H2O) |
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound is subject to abiotic degradation processes, primarily driven by light (photochemical transformation).
In sunlit aquatic environments, this compound can undergo direct photolysis by absorbing UV radiation. Studies on the structurally similar 4-tert-octylphenol (B29142) show that direct photolysis in aqueous solutions yields a quantum yield of approximately 0.058 rsc.org. The mechanism likely involves the photoejection of an electron, forming a phenoxyl radical rsc.org. This radical can then react further to form hydroxylated products, such as 4-(1,1-dimethylhexyl)catechol, and potentially dimeric structures rsc.org. The presence of other substances in the water, such as hydrogen peroxide, can accelerate degradation through the generation of highly reactive hydroxyl radicals (•OH) rsc.org.
In the atmosphere, phenolic compounds are degraded relatively quickly. The primary atmospheric degradation pathway is the gas-phase reaction with photochemically produced hydroxyl radicals cdc.gov. For related compounds like 4-tert-butylphenol (B1678320), the calculated atmospheric half-life for this reaction is very short, on the order of a few hours industrialchemicals.gov.au. This suggests that this compound is not likely to persist in the atmosphere or undergo long-range atmospheric transport industrialchemicals.gov.au.
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Compounds susceptible to environmental hydrolysis typically contain functional groups such as esters, amides, or halogens. The this compound molecule consists of a stable aromatic ring, a hydroxyl group, and an alkyl chain. It lacks functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions industrialchemicals.gov.aunih.gov. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment industrialchemicals.gov.au.
Environmental Transport and Distribution Dynamics
The movement and partitioning of this compound in the environment are largely dictated by its physicochemical properties, particularly its water solubility and octanol-water partition coefficient (log Kₒₗ).
The compound has low water solubility and a high octanol-water partition coefficient, indicating that it is hydrophobic (lipophilic). This causes it to preferentially partition from the aqueous phase into more organic phases. When released into aquatic systems, a significant portion of this compound is expected to adsorb to suspended solids, sediment, and sludge. In soil environments, it will exhibit strong binding to soil organic matter, which limits its mobility and leaching into groundwater. Its low volatility, combined with rapid atmospheric degradation, means that transport in the air is not a significant distribution pathway.
Table 2: Physicochemical Properties Influencing Environmental Transport
| Property | Value | Implication for Environmental Transport |
| Molecular Formula | C₁₄H₂₂O | - |
| Molecular Weight | 206.32 g/mol | - |
| Octanol/Water Partition Coefficient (log Kₒₗ) | 4.250 (Calculated) chemeo.com | High tendency to adsorb to soil, sediment, and bioaccumulate in organisms. |
| Water Solubility (log S) | -4.01 (mol/L) (Calculated) chemeo.com | Low mobility in water; partitions to organic phases. |
| Atmospheric Half-life | Short (hours, estimated) industrialchemicals.gov.au | Not expected to undergo long-range atmospheric transport. |
Emerging Research Perspectives and Future Directions in 4 1,1 Dimethylhexyl Phenol Chemistry
Development of Sustainable Synthesis and Green Chemistry Principles
The traditional synthesis of related alkylphenols, such as p-tert-octylphenol, often involves the alkylation of phenol (B47542) using diisobutylene in the presence of acid catalysts like sulfuric acid or strong-acid cation exchange resins. google.comhexiechem.com This process can present environmental challenges, including the use of corrosive catalysts and the generation of waste streams. The future of 4-(1,1-dimethylhexyl)phenol synthesis lies in the adoption of green chemistry principles aimed at mitigating these impacts.
Future research directions will likely focus on:
Catalyst Innovation: A primary goal is the replacement of corrosive liquid acids with recyclable solid acid catalysts. Materials like hierarchical Beta zeolites could offer enhanced selectivity and stability, allowing for easier separation and reuse, thereby minimizing corrosive waste.
Renewable Feedstocks: A significant advancement would be the utilization of phenol derived from renewable biomass, such as lignin, rather than from fossil fuels. chemicalbook.com This would substantially reduce the carbon footprint of the entire synthesis process.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Renewable Feedstocks | Employing phenol derived from biomass (e.g., lignin) instead of petroleum sources. |
| Catalysis | Developing reusable solid acid catalysts (e.g., zeolites) to replace corrosive liquid acids. |
| Waste Prevention | Optimizing reactions to maximize atom economy and reduce byproduct formation. |
| Safer Solvents and Auxiliaries | Designing solvent-free reaction conditions or using environmentally benign solvents. |
| Design for Energy Efficiency | Conducting synthesis at ambient temperature and pressure where possible. |
Integration of Advanced Analytical Platforms for Comprehensive Profiling
A thorough understanding of the environmental presence, fate, and toxicology of this compound requires robust and precise analytical methods. The complexity of alkylphenol isomers necessitates the use of advanced analytical platforms that can provide comprehensive chemical profiles. nih.gov While general methods for phenols exist, future work must focus on developing protocols specifically validated for this compound. researchgate.net
The integration of multi-modal analytical platforms is a key future direction. researchgate.net This involves combining multiple sophisticated techniques to build a complete chemical fingerprint of the compound and its potential metabolites.
Key analytical techniques and their future applications include:
Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental for separating this compound from complex environmental matrices and distinguishing it from its isomers.
Mass Spectrometry (MS): Coupling chromatography with high-resolution mass spectrometry (e.g., GC-MS, LC-MS/MS) provides definitive structural identification and highly sensitive quantification. nih.govnih.gov Tandem MS (MS/MS) is particularly valuable for confirming the identity of trace levels in samples.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural elucidation of the pure compound and its synthesis byproducts, which is essential for creating certified reference standards.
| Analytical Platform | Application for this compound | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of environmental samples (water, soil) and biological tissues. | Identification, quantification, and impurity profiling. |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Detection of trace levels in complex matrices like food and human samples. nih.gov | High-sensitivity quantification and metabolite identification. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unambiguous formula confirmation. | Structural elucidation and differentiation from isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of synthesized reference material. | Definitive structural confirmation and purity assessment. |
Multi-Scale Computational Modeling of Complex Systems
Computational chemistry offers powerful tools to predict the behavior of chemical compounds, reducing the need for extensive laboratory testing. Multi-scale modeling, which combines different levels of theoretical detail, is an emerging frontier for understanding how molecules like this compound interact with complex biological and environmental systems. uit.no
Future research will leverage computational models to:
Predict Receptor Binding: Quantitative structure–toxicity relationship (QSTR) models can be developed to correlate the molecular structure of this compound with its biological activity. mdpi.com Molecular docking and molecular dynamics simulations can predict its binding affinity and stability within biological targets, such as the estrogen-related receptor gamma (ERRγ), which is a known target for other endocrine disruptors. frontiersin.org
Simulate Environmental Fate: Models can predict key physicochemical properties like water solubility, vapor pressure, and partition coefficients, which govern the compound's transport and distribution in the environment.
Elucidate Degradation Pathways: Quantum mechanics (QM) methods, often used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models, can simulate reaction mechanisms. frontiersin.org This could be applied to predict the most likely pathways for its biodegradation, identifying potential persistent metabolites.
| Computational Model | Research Question for this compound | Predicted Outcome |
| Molecular Docking | How strongly does it bind to nuclear receptors like ERRγ? | Binding affinity and key interacting amino acid residues. frontiersin.org |
| Molecular Dynamics (MD) | How stable is the compound-receptor complex over time? | Stability of the interaction and conformational changes. |
| Quantum Mechanics (QM) | What are the likely steps in its enzymatic degradation? | Reaction energies and transition states for metabolic pathways. |
| QSTR Modeling | Can its toxicity be predicted from its chemical structure? | Correlation of structural features with toxicological endpoints. mdpi.com |
Elucidation of Novel Biochemical Pathways and Molecular Targets
While the broader class of alkylphenols is known for endocrine-disrupting effects, the specific biochemical pathways and molecular targets of this compound are not well-defined. nih.govwur.nl A key research imperative is to move beyond general classifications and identify the unique biological interactions of this specific isomer.
Emerging research perspectives include:
Receptor Interaction Profiling: It is crucial to experimentally determine the binding affinity of this compound to a panel of nuclear receptors beyond the classical estrogen receptors. This includes receptors like ERRγ, which has been identified as a target for other bisphenols and related compounds. frontiersin.org
Metabolic Pathway Identification: Research into microbial degradation of structurally similar compounds has revealed novel pathways. For instance, some Sphingomonas bacteria can degrade nonylphenol isomers with branched alkyl chains through an unusual ipso-hydroxylation mechanism, where an enzyme directly attacks the carbon atom on the phenol ring that is attached to the alkyl group. researchgate.net Investigating whether similar pathways exist for the degradation of this compound is a promising avenue.
Enzyme-Specific Interactions: Identifying specific enzymes involved in its metabolism, such as cytochrome P450s in mammals or oxygenases in bacteria, is essential for understanding its bioaccumulation potential and detoxification routes. industrialchemicals.gov.aunih.gov
| Potential Target/Pathway | Key Research Question | Relevance |
| Estrogen-Related Receptor Gamma (ERRγ) | Does this compound act as an agonist or antagonist? | Understanding its potential to disrupt metabolic and endocrine functions. frontiersin.org |
| ipso-Hydroxylation Pathway | Can microorganisms degrade the compound by directly attacking the C-alkyl bond? researchgate.net | Identifying novel biodegradation routes for environmental cleanup. |
| Cytochrome P450 Enzymes | Which specific P450 isozymes are responsible for its metabolism in humans? | Assessing its potential for bioaccumulation and toxicity. |
| Catechol Dioxygenases | If the phenol ring is cleaved, does it follow an ortho or meta cleavage pathway? mdpi.com | Determining the specific bacterial degradation mechanism. |
Engineered Degradation and Remediation Strategies
The potential for environmental contamination by this compound necessitates the development of effective remediation strategies. Engineered approaches that leverage biological systems offer a sustainable solution for cleaning up contaminated soil and water. epa.govfrontiersin.org
Future research will focus on creating and optimizing targeted degradation systems:
Microbial Consortium Development: Isolating and culturing specific bacteria or fungi that can use this compound as a carbon source is a primary goal. The branched structure of the dimethylhexyl group may require specialized enzymatic machinery, making microbes like Rhodococcus or Alcaligenes species potential candidates for investigation. mdpi.comnih.gov
Immobilization Technologies: The effectiveness of microbial degradation can be significantly enhanced by immobilizing the microorganisms on a solid support. nih.gov Biochar, a porous carbon material, has proven to be an excellent carrier, as it can adsorb the pollutant, concentrating it for the microbes, and protect the cells from toxic concentrations. mdpi.comnih.gov Developing biochar-immobilized systems specifically for this compound is a promising strategy.
Enzymatic Bioremediation: Isolating the specific enzymes responsible for the degradation of this compound could allow for cell-free bioremediation approaches, where the purified enzymes are applied directly to the contaminated site.
| Remediation Strategy | Mechanism | Potential Application |
| Bioaugmentation | Introducing specialized microbial strains (e.g., Rhodococcus pyridinivorans) into contaminated soil or water. nih.gov | In-situ or ex-situ treatment of contaminated sites. |
| Immobilized Bioreactors | Using polymer beads or biochar as a carrier for phenol-degrading microorganisms in a controlled reactor. mdpi.comnih.gov | Treatment of industrial wastewater containing the compound. |
| Biostimulation | Adding nutrients and oxygen to a contaminated site to stimulate the growth of indigenous microbes capable of degradation. | In-situ remediation of contaminated soil and groundwater. |
| Mycoremediation | Utilizing fungi, which possess powerful extracellular enzymes, to break down the compound. frontiersin.org | Treatment of soil with complex mixtures of contaminants. |
Q & A
Q. What are the standard synthetic routes for 4-(1,1-dimethylhexyl)phenol, and how are they optimized for laboratory-scale production?
The compound is typically synthesized via Friedel-Crafts alkylation of phenol with 1,1-dimethylhexyl halides, using Lewis acids like AlCl₃ as catalysts. Key parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane), and stoichiometric excess of phenol to minimize side reactions . For optimization, inert atmospheres (N₂/Ar) are recommended to prevent oxidation. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Yield improvements (>70%) are achievable by substituting traditional catalysts with biocatalysts (e.g., immobilized lipases), which reduce byproduct formation .
Q. How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?
Structural confirmation requires:
- NMR spectroscopy : NMR (δ 1.2–1.4 ppm for dimethylhexyl CH₃ groups; δ 6.7–7.2 ppm for aromatic protons) and NMR (δ 30–35 ppm for quaternary carbons) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 220 (C₁₄H₂₀O⁺) with fragmentation patterns confirming the alkylphenol backbone .
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to detect residual solvents or alkylation byproducts.
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Highly lipophilic; soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water (<0.1 mg/mL). Solubility in aqueous buffers can be enhanced using cyclodextrins or surfactants like Tween-80 .
- Stability : Degrades under UV light and acidic conditions. Storage recommendations: amber vials at –20°C under inert gas. Stability in biological matrices (e.g., cell culture media) requires antioxidants (e.g., BHT) to prevent autoxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound derivatives?
Contradictory affinity results (e.g., for cannabinoid receptors CB1/CB2) often stem from stereochemical variations. For example, axial vs. equatorial hydroxyl group orientation in cyclohexanol derivatives (e.g., JWH-440 vs. JWH-442) alters receptor interactions . Methodological solutions include:
- Stereoselective synthesis : Use chiral catalysts (e.g., L-Selectride) to control hydroxyl group configuration.
- Molecular docking studies : Validate binding modes using software (e.g., AutoDock Vina) with receptor crystal structures (PDB: 5TGZ for CB1) .
- Radioligand displacement assays : Compare IC₅₀ values under standardized conditions (e.g., [³H]CP-55,940 as a reference ligand) .
Q. What strategies mitigate environmental risks associated with this compound in laboratory workflows?
The compound is listed as a potential endocrine disruptor in regulatory frameworks (e.g., EU AGEC Law) . Mitigation approaches:
- Biodegradation screening : Use OECD 301D tests to assess microbial degradation in wastewater.
- Green synthesis : Replace halogenated reagents with enzymatic or photocatalytic methods to reduce toxic waste .
- Analytical monitoring : Employ LC-MS/MS to detect trace residues (<1 ppb) in effluent, aligning with EPA Method 1694 .
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this compound analogs?
Key SAR findings:
- Alkyl chain length : Shorter chains (e.g., dimethylpentyl) reduce logP values, enhancing aqueous solubility but decreasing membrane permeability.
- Substituent position : Para-substitution on the phenol ring maximizes antioxidant activity (EC₅₀ = 12 µM in DPPH assays), while ortho-substitution favors antimicrobial properties .
Methodology : - Combinatorial libraries : Synthesize analogs via parallel synthesis (e.g., Ugi reaction) and screen using high-throughput phenotypic assays.
- QSAR modeling : Train models with descriptors like molar refractivity and topological polar surface area to predict bioavailability .
Q. What regulatory challenges arise when developing this compound-based pharmaceuticals?
The compound’s structural similarity to controlled analogs (e.g., CP-47,497) necessitates compliance with drug precursor regulations (e.g., Swiss BetmVV-EDI) . Strategies:
- Analog design : Introduce polar groups (e.g., sulfonates) to avoid regulatory classification while retaining activity.
- Documentation : Maintain detailed reaction logs and analytical data for regulatory audits, per FDA 21 CFR Part 11 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
